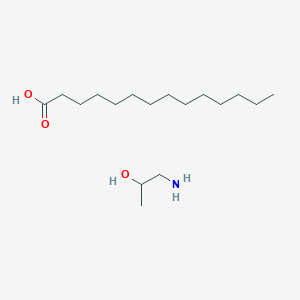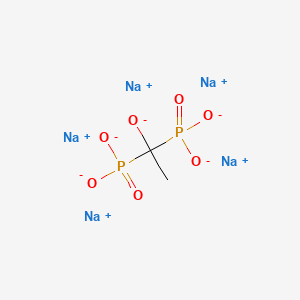
N-(Acetyloxy)butanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Acetyloxy)butanimidoyl chloride is an organic compound with the molecular formula C6H10ClNO2 It is a derivative of butanimidoyl chloride, where the nitrogen atom is acylated with an acetoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)butanimidoyl chloride typically involves the acylation of butanimidoyl chloride with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
Butanimidoyl chloride+Acetic anhydride→N-(Acetyloxy)butanimidoyl chloride+Acetic acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Acetyloxy)butanimidoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of N-substituted butanimidoyl derivatives.
Hydrolysis: Formation of butanoic acid and acetic acid.
Reduction: Formation of N-(acetyloxy)butanamine.
Applications De Recherche Scientifique
N-(Acetyloxy)butanimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of new drugs due to its ability to form stable amide bonds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of N-(Acetyloxy)butanimidoyl chloride involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of amides, esters, and other derivatives. This reactivity is crucial for its applications in organic synthesis and biochemical modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Acetyloxy)acetamidoyl chloride
- N-(Acetyloxy)propionimidoyl chloride
- N-(Acetyloxy)valerimidoyl chloride
Uniqueness
N-(Acetyloxy)butanimidoyl chloride is unique due to its specific chain length and the presence of both acyl and acyloxy functional groups. This combination allows for versatile reactivity and the formation of a wide range of derivatives, making it valuable in various synthetic applications.
Propriétés
Numéro CAS |
126794-86-3 |
|---|---|
Formule moléculaire |
C6H10ClNO2 |
Poids moléculaire |
163.60 g/mol |
Nom IUPAC |
[(Z)-1-chlorobutylideneamino] acetate |
InChI |
InChI=1S/C6H10ClNO2/c1-3-4-6(7)8-10-5(2)9/h3-4H2,1-2H3/b8-6- |
Clé InChI |
NRABTMVIESGWIO-VURMDHGXSA-N |
SMILES isomérique |
CCC/C(=N/OC(=O)C)/Cl |
SMILES canonique |
CCCC(=NOC(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


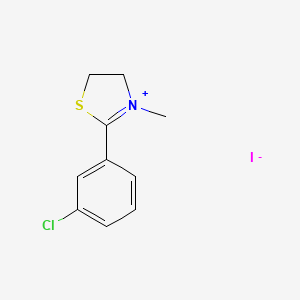

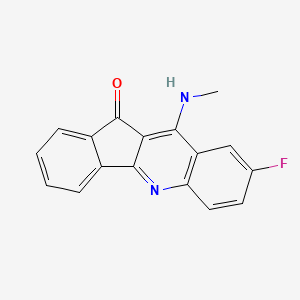


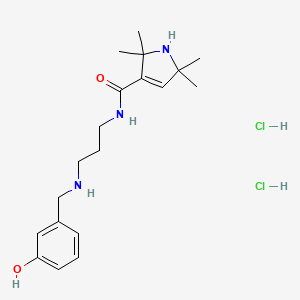
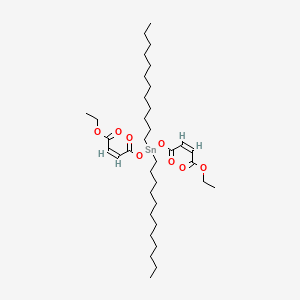
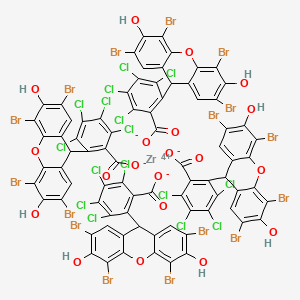
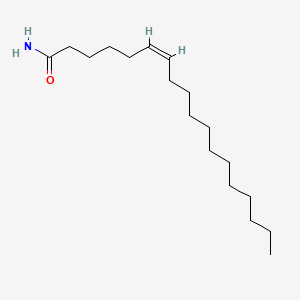
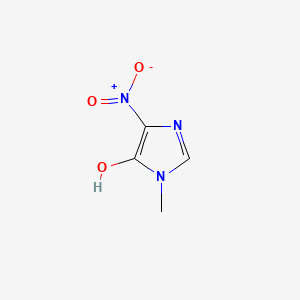
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12707889.png)

